2-[2-(2-Chlorophenyl)ethyl]oxirane
Description
2-[2-(2-Chlorophenyl)ethyl]oxirane is an epoxide derivative featuring a 2-chlorophenyl group attached via an ethyl chain to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol. The 2-chlorophenyl substituent likely influences its electronic and steric properties, affecting reactivity and biological activity.
Properties
CAS No. |
59363-15-4 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-8(10)5-6-9-7-12-9/h1-4,9H,5-7H2 |
InChI Key |
IWZVODRTLHMZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethyl]oxirane typically involves the reaction of a chlorophenyl ethyl precursor with an epoxidizing agent. One common method includes the reaction of 2-(2-chlorophenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)ethyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used to open the oxirane ring.
Oxidizing Agents: Peracids, such as m-CPBA, are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(2-Chlorophenyl)ethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)ethyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with proteins, enzymes, and other biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Positional Isomers: 2-, 3-, and 4-Chlorophenyl Derivatives
- 2-(3-Chlorophenyl)oxirane (CAS 20697-04-5): Molecular Formula: C₈H₇ClO. This positional isomer has a chlorine atom at the 3-position on the phenyl ring. Safety data indicates hazards such as skin/eye irritation (H315, H319) . Key Difference: The chlorine position alters electronic effects, which may influence interactions in biological systems or chemical synthesis .
- 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane (CAS 80443-63-6): Molecular Formula: C₁₄H₁₉ClO. This compound includes a para-chlorophenyl ethyl group and a bulky tert-butyl substituent. It is used as an intermediate in tebuconazole (a triazole fungicide) synthesis . Key Difference: The para-substitution and tert-butyl group enhance thermal stability and tailor the molecule for specific agrochemical applications .
Substituent Effects: Electron-Withdrawing Groups
2-(2-Chlorophenyl)-2-(trifluoromethyl)oxirane :
- Molecular Formula : C₉H₆ClF₃O.
- The trifluoromethyl group is strongly electron-withdrawing, which polarizes the epoxide ring, increasing susceptibility to nucleophilic attack. Such derivatives are studied for unique reactivity in fluorinated compound synthesis .
- Key Difference : Enhanced electrophilicity compared to the target compound, making it more reactive in industrial catalysis .
- 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane (CAS 1535-91-7): Molecular Formula: C₅H₇F₃O₂. Applications include specialty polymer synthesis .
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